2-(2,2-Dimethoxyethyl)nicotinonitrile
Description
2-(2,2-Dimethoxyethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a cyano group at the 3-position and a dimethoxyethyl chain at the 2-position.
Properties
CAS No. |
97308-52-6 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)6-9-8(7-11)4-3-5-12-9/h3-5,10H,6H2,1-2H3 |
InChI Key |
KUCFHYFYTPPUTO-UHFFFAOYSA-N |
SMILES |
COC(CC1=C(C=CC=N1)C#N)OC |
Canonical SMILES |
COC(CC1=C(C=CC=N1)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The cyano group (CN) at position 3 enhances electrophilicity, facilitating nucleophilic substitutions. Methoxy or hydroxyethyl groups at position 2 improve solubility, while aromatic substituents (e.g., diphenyl) increase rigidity and fluorescence .
- Steric Effects : Bulky substituents like diphenyl groups hinder rotational freedom, favoring planar configurations critical for fluorescence .
This compound
While direct synthesis details are absent, describes a related process using haloacetaldehyde dimethylacetal to introduce the dimethoxyethyl group in praziquantel intermediates. A similar approach—alkylation of 2-aminonicotinonitrile with 2-bromo-1,1-dimethoxyethane—might apply .
Physical and Chemical Properties
Table 2: Physical Property Comparison
Insights :
Anticancer Potential
Antimicrobial and Fluorescence Properties
- 2-Amino-6-methylnicotinonitrile: Exhibits broad-spectrum antimicrobial activity .
- Triazole-Linked Nicotinonitriles: Fluorescent properties make them suitable for bioimaging .
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